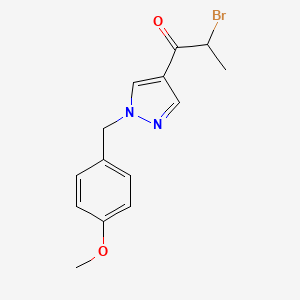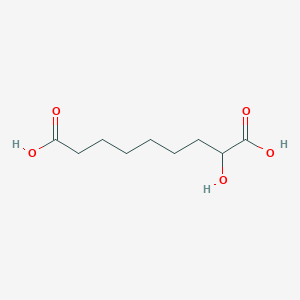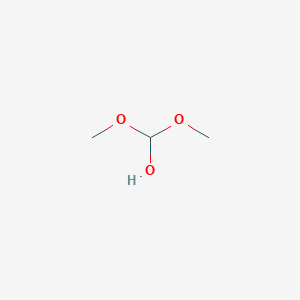![molecular formula C14H11ClO3 B8625835 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde
Übersicht
Beschreibung
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzaldehyde, featuring a chloro-substituted benzyloxy group and a hydroxyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxybenzaldehyde, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-(4-Chloro-benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(4-Chloro-benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-benzyloxy)-benzoic acid
- 4-(4-Chloro-benzyloxy)-benzyl alcohol
- 4-(4-Chloro-benzyloxy)-phenylamine
Comparison
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for diverse chemical reactivity. In contrast, similar compounds like 4-(4-Chloro-benzyloxy)-benzoic acid and 4-(4-Chloro-benzyloxy)-benzyl alcohol lack the aldehyde functionality, limiting their reactivity in certain types of chemical transformations.
Eigenschaften
Molekularformel |
C14H11ClO3 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2 |
InChI-Schlüssel |
AONSQBQRSQOHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)

![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)



![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)





